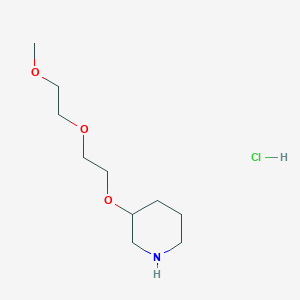

2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride

説明

Synthesis Analysis

The synthesis of 2-piperidinone derivatives, such as 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride, remains challenging. A recent study developed an organophotocatalysed [1 + 2 + 3] strategy to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The linear formula of 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride is C11H24ClNO2 . The Inchi Code is 1S/C11H23NO2.ClH/c1-13-8-4-9-14-10-6-11-5-2-3-7-12-11;/h11-12H,2-10H2,1H3;1H .科学的研究の応用

Drug Synthesis and Design

Piperidine derivatives, such as 2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride, are pivotal in the pharmaceutical industry. They serve as key building blocks in the synthesis of various drugs due to their structural versatility and biological activity . The compound’s ability to act as a linker or a spacer between pharmacophores makes it valuable in the design of new therapeutic agents, particularly in the realm of central nervous system disorders and cardiovascular diseases.

Biological Activity Modulation

The structural modification of piperidine derivatives can lead to significant changes in biological activity. By incorporating the 2-(2-Methoxyethoxy)ethyl group, researchers can modulate the lipophilicity and polarity of the molecule, potentially enhancing its interaction with biological targets . This alteration can be exploited to improve the efficacy and selectivity of drugs, especially in targeting specific receptors or enzymes.

Pharmacokinetics Optimization

The pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for its success. The methoxyethoxy groups in this compound can influence these properties, potentially improving the drug’s bioavailability and half-life. Researchers can utilize this compound to optimize the pharmacokinetic profile of new drugs, ensuring they reach the intended site of action in the body effectively .

Alkaloid Synthesis

Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. Piperidine derivatives are often used in the synthesis of complex alkaloids due to their six-membered ring structure, which is a common motif in many alkaloids. The ether hydrochloride can serve as a synthetic intermediate in the construction of alkaloid frameworks, aiding in the discovery of new natural product-like compounds .

Catalyst and Ligand Development

In the field of catalysis, piperidine derivatives can act as ligands or catalysts themselves. The unique electronic and steric properties of the compound can be harnessed to facilitate various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure substances required in certain pharmaceutical applications .

Material Science Applications

The ether and piperidine functionalities of the compound provide opportunities for its use in material science. It can be incorporated into polymers or used as a precursor for the synthesis of novel materials with specific properties, such as enhanced flexibility, conductivity, or biocompatibility .

Chemical Biology Probes

In chemical biology, probes are used to study biological systems. The compound can be functionalized to create probes that can bind to specific proteins or DNA sequences, allowing researchers to investigate the roles of these biomolecules in various biological processes .

Environmental Chemistry

Piperidine derivatives can also play a role in environmental chemistry. They can be used to synthesize compounds that act as sensors or neutralizers for pollutants, contributing to the development of methods for pollution control and environmental remediation .

特性

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3.ClH/c1-12-5-6-13-7-8-14-10-3-2-4-11-9-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYBJPKDDIWSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethoxy)ethyl 3-piperidinyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)

![3-{[(3-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424534.png)

![3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424539.png)

![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)

![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)

![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)

![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)

![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)

![Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424549.png)

![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)

![3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424554.png)